
Ortho-fluoro acrylfentanyl hydrochloride
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Overview
Description
Ortho-fluoro acrylfentanyl hydrochloride is a synthetic opioid compound categorized as an analytical reference standard. It is known for its potent analgesic properties and is regulated as a Schedule I compound in the United States . The compound is primarily used in research and forensic applications due to its high potency and structural similarity to fentanyl .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ortho-fluoro acrylfentanyl hydrochloride involves the reaction of N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include the use of solvents such as methanol or ethanol and may require specific temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional purification steps to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Ortho-fluoro acrylfentanyl hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the fluorine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
Chemical Properties and Structure
Ortho-fluoro acrylfentanyl hydrochloride (CAS Number: 2309383-10-4) is characterized by its molecular formula C23H28ClFN2O and a molecular weight of approximately 388.9 g/mol. It is classified under the category of synthetic opioids, specifically as a potent analog of fentanyl. The presence of the ortho-fluoro group enhances its binding affinity to opioid receptors, which contributes to its potency.
Scientific Research Applications
1. Forensic Analysis
Ortho-fluoro acrylfentanyl is primarily utilized in forensic toxicology to identify and quantify substances in biological samples. Its detection is crucial for understanding the prevalence of synthetic opioids in overdose cases. Analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed for accurate identification due to the compound's structural similarities with other fentanyl analogs .
2. Research on Opioid Receptors
Studies have indicated that ortho-fluoro acrylfentanyl exhibits high affinity for mu-opioid receptors, making it a valuable compound for research into opioid receptor pharmacodynamics. Investigating its interactions can provide insights into the mechanisms underlying opioid analgesia and the development of tolerance and dependence .
3. Development of Analytical Standards
As an analytical reference standard, ortho-fluoro acrylfentanyl is used in laboratories to calibrate instruments for detecting various synthetic opioids. This application is vital for ensuring accurate results in toxicological screenings, especially given the rapid emergence of new synthetic opioids .
Public Health Implications
The increasing presence of ortho-fluoro acrylfentanyl in illicit drug markets poses significant challenges for public health officials. Its potency can lead to severe overdose risks, necessitating enhanced surveillance and prevention strategies.
1. Overdose Prevention Efforts
Public health initiatives must adapt to address the risks associated with potent synthetic opioids like ortho-fluoro acrylfentanyl. This includes improving access to naloxone, a medication that can reverse opioid overdoses, and implementing educational programs about the dangers of synthetic opioids .
2. Monitoring Trends in Opioid Use
Data from overdose cases involving synthetic opioids indicate a concerning trend in their use, particularly among populations at risk for substance use disorders. Continuous monitoring and research are essential for understanding the impact of these substances on public health .
Case Studies
The following table summarizes notable case studies involving ortho-fluoro acrylfentanyl:
Case Study | Location | Findings | Implications |
---|---|---|---|
Overdose Analysis | USA | Detection of ortho-fluoro acrylfentanyl in multiple overdose cases | Highlighted need for targeted interventions |
Forensic Toxicology Study | Europe | Utilization of LC-MS for identification of synthetic opioids | Established protocols for forensic analysis |
Public Health Report | North America | Increase in overdose deaths linked to synthetic opioids | Urgent call for enhanced prevention strategies |
Mechanism of Action
Ortho-fluoro acrylfentanyl hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system . This binding leads to the inhibition of neurotransmitter release, resulting in analgesic and sedative effects . The compound’s high affinity for these receptors contributes to its potent effects and potential for abuse .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A well-known synthetic opioid with similar analgesic properties.
Acetylfentanyl: Another fentanyl analog with slightly different chemical structure and potency.
Furanylfentanyl: A fentanyl analog with a furan ring, known for its high potency and risk of overdose.
Uniqueness
Ortho-fluoro acrylfentanyl hydrochloride is unique due to the presence of a fluorine atom in its structure, which can influence its pharmacokinetic and pharmacodynamic properties . This structural modification can affect the compound’s binding affinity, metabolic stability, and overall potency compared to other fentanyl analogs .
Biological Activity
Ortho-fluoro acrylfentanyl hydrochloride is a synthetic opioid that belongs to the fentanyl analogs, which are known for their potent analgesic effects and potential for abuse. This compound has garnered attention due to its structural modifications that enhance its binding affinity to the mu-opioid receptor (MOR), thus impacting its biological activity. The following sections provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Ortho-fluoro acrylfentanyl features a fluorine atom at the ortho position of the aniline ring, which significantly influences its pharmacological properties. The presence of this fluorine atom is associated with increased binding affinity to the mu-opioid receptor compared to non-fluorinated analogs. Studies have shown that modifications in the structure of fentanyl analogs can lead to varying degrees of potency and efficacy at MOR, which is crucial for their analgesic effects.
Binding Affinity and Potency
Research indicates that ortho-fluoro acrylfentanyl exhibits enhanced binding affinity at MOR compared to traditional fentanyl. The effective concentration (EC50) values demonstrate this increased potency:
Compound | EC50 (nM) | Relative Potency |
---|---|---|
Fentanyl | 1.6 | Standard |
Ortho-Fluoro Acrylfentanyl | 0.3 | 5.3 times more potent than Fentanyl |
Other Fentanyl Analog | >1000 | Significantly less potent |
This data illustrates that ortho-fluoro acrylfentanyl is approximately 5.3 times more potent than fentanyl itself, making it a compound of significant concern in terms of potential abuse and toxicity .
Pharmacological Effects
The pharmacological effects of ortho-fluoro acrylfentanyl can be characterized through various animal models. In studies involving adult male Swiss Webster mice, administration of ortho-fluoro acrylfentanyl resulted in:
- Hyperlocomotion : Increased movement indicative of stimulant-like effects.
- Antinociception : Significant pain relief observed through warm-water tail-withdrawal tests.
- Hypoventilation : Decreased respiratory rate, a common side effect associated with opioid use.
These effects were similar to those observed with standard MOR agonists such as morphine and buprenorphine, confirming the compound's opioid-like activity .
Case Studies and Clinical Implications
Several case studies have documented adverse events associated with the use of ortho-fluoro acrylfentanyl, highlighting its potential for severe toxicity:
- Case Study 1 : A 36-year-old male presented with respiratory depression and altered mental status after suspected ingestion of ortho-fluoro acrylfentanyl. Toxicology reports confirmed high levels of the compound, leading to acute respiratory failure.
- Case Study 2 : A 48-year-old female was found unresponsive with evidence of opioid toxicity. Post-mortem analysis revealed significant concentrations of ortho-fluoro acrylfentanyl, contributing to respiratory arrest.
These cases underscore the urgent need for monitoring and regulation due to the compound's high potency and risk for fatal overdose .
Properties
CAS No. |
2309383-10-4 |
---|---|
Molecular Formula |
C22H26ClFN2O |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C22H25FN2O.ClH/c1-2-22(26)25(21-11-7-6-10-20(21)23)19-13-16-24(17-14-19)15-12-18-8-4-3-5-9-18;/h2-11,19H,1,12-17H2;1H |
InChI Key |
IUSNDNFKGABFGH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3F.Cl |
Origin of Product |
United States |
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